(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone
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Description
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C12H16N6OS and its molecular weight is 292.36. The purity is usually 95%.
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Biological Activity
The compound (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a hybrid molecule that incorporates a triazole ring and a thiadiazole moiety, both of which are known for their diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and synthesized data.
Structural Features
The structural components of the compound play a crucial role in its biological activity:
Structural Feature | Description |
---|---|
Triazole Ring | Known for antifungal, antibacterial, and anticancer properties. It enhances the compound's interaction with biological targets due to its nitrogen atoms. |
Pyrrolidine Moiety | Provides structural rigidity and may influence pharmacokinetics and receptor binding. |
Thiadiazole Group | Associated with various biological activities including antimicrobial and anticancer effects. |
Anticancer Properties
Research indicates that compounds containing both triazole and thiadiazole rings exhibit significant anticancer activity. A study highlighted that derivatives of these compounds demonstrated cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The IC50 values for certain derivatives ranged from 25 µM to 100 µM, indicating varying levels of potency against different cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. The presence of the triazole ring is particularly significant in enhancing the compound's efficacy against bacterial strains:
- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus.
- Minimum Inhibitory Concentration (MIC) : The MIC values were reported to be as low as 15 µg/mL for some derivatives .
The mechanism by which this compound exerts its effects involves:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in cancer cell proliferation.
- Receptor Interaction : It interacts with cellular receptors that modulate signaling pathways associated with cell growth and apoptosis.
Case Studies
Several studies have documented the synthesis and biological evaluation of this compound:
-
Study on Anticancer Activity :
- Researchers synthesized a series of thiadiazole-triazole derivatives.
- Results showed that compounds with higher lipophilicity exhibited better cell permeability and anticancer activity.
-
Antimicrobial Evaluation :
- A comparative study assessed the antimicrobial efficacy of various triazole-thiadiazole hybrids.
- The results indicated that modifications to the thiadiazole component significantly impacted antimicrobial potency.
Properties
IUPAC Name |
(4-propylthiadiazol-5-yl)-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6OS/c1-2-3-10-11(20-16-15-10)12(19)17-7-4-9(8-17)18-13-5-6-14-18/h5-6,9H,2-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSCYDRPHDHVIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCC(C2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.